molecular formula C10H7ClO3 B13697483 4-Chloro-5-methoxy-chromen-2-one

4-Chloro-5-methoxy-chromen-2-one

Cat. No.: B13697483
M. Wt: 210.61 g/mol
InChI Key: KXZJXMYJTOGBIR-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-chromen-2-one is a chemical compound belonging to the class of chromenones, which are oxygen-containing heterocycles This compound is characterized by the presence of a chlorine atom at the 4th position and a methoxy group at the 5th position on the chromen-2-one skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methoxy-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. For this specific compound, the starting materials would include 4-chlorophenol and 5-methoxy-2-hydroxyacetophenone. The reaction is typically carried out under acidic conditions, such as using concentrated sulfuric acid or trifluoroacetic acid, at elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign catalysts, may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxy-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-5-methoxy-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticoagulant activities.

    Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxy-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the case of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2H-chromen-2-one: Similar in structure but with a methyl group instead of a chlorine atom.

    5-Methoxy-2H-chromen-2-one: Lacks the chlorine atom at the 4th position.

    4-Chloro-2H-chromen-2-one: Lacks the methoxy group at the 5th position.

Uniqueness

4-Chloro-5-methoxy-chromen-2-one is unique due to the presence of both the chlorine atom and the methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity in various applications compared to its analogs .

Properties

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

4-chloro-5-methoxychromen-2-one

InChI

InChI=1S/C10H7ClO3/c1-13-7-3-2-4-8-10(7)6(11)5-9(12)14-8/h2-5H,1H3

InChI Key

KXZJXMYJTOGBIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=CC(=O)O2)Cl

Origin of Product

United States

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